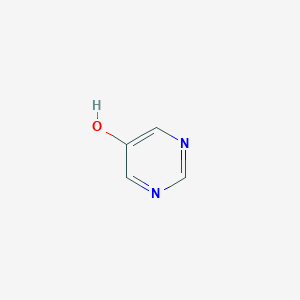

5-Hydroxypyrimidine

概要

説明

Synthesis Analysis

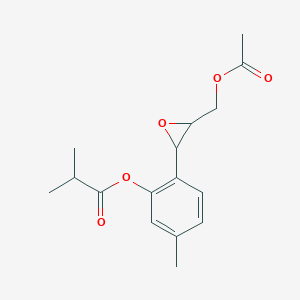

The synthesis of 5-hydroxypyrimidine derivatives has been a subject of research due to their relevance in medicinal chemistry and material science. Various synthetic approaches have been developed to prepare 5-hydroxypyrimidine and its derivatives, including catalyst-free, aqueous ethanol-mediated synthesis, which is notable for its green chemistry credentials, providing a more environmentally friendly and efficient method for producing these compounds (Ibberson et al., 2023). Additionally, efficient syntheses of 5-brominated and 5,5'-dibrominated derivatives have been developed, useful for the preparation of metal-complexing molecular rods (Schwab et al., 2002).

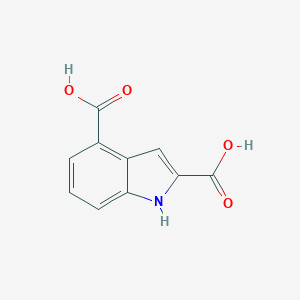

Molecular Structure Analysis

The molecular structure of 5-hydroxypyrimidine derivatives has been explored through various studies, with single-crystal X-ray diffraction performed for some compounds to characterize their structure and understand their molecular geometry. For example, a series of 5-hydroxymethylpyrimidines were characterized, shedding light on the structural attributes of these compounds and their potential for biological activities (Stolarczyk et al., 2021).

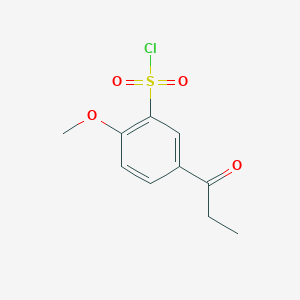

Chemical Reactions and Properties

5-Hydroxypyrimidine and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. They have been involved in reactions such as electrophilic substitution, highlighting the reactivity of the pyrimidine ring. Investigations into the electrophilic reactions of 5-hydroxypyrimidine revealed the possibility of substituting various positions of the ring in a weakly basic medium, showcasing the ortho positions' reactivity relative to the hydroxy group (Gashev & Smirnov, 1982).

Physical Properties Analysis

The physical properties of 5-hydroxypyrimidine derivatives, including their melting points, solubility, and stability, are essential for their application in various fields. These properties are influenced by the molecular structure and substituents on the pyrimidine ring. For instance, derivatives with aliphatic amino groups or benzylsulfanyl groups at the 4-position exhibit different levels of toxicity to normal cells, indicating the impact of structural variations on their physical and biological properties (Stolarczyk et al., 2021).

Chemical Properties Analysis

The chemical properties of 5-hydroxypyrimidine derivatives, such as their acidity, basicity, and reactivity towards various reagents, are crucial for their applications. The acid-base properties of some 5-hydroxypyrimidine derivatives have been studied, showing that they exist in the hydroxy form and are protonated at the nitrogen atom, providing insight into their behavior in chemical reactions (Gashev et al., 1983).

科学的研究の応用

Application 1: Anti-inflammatory Activities

- Summary of the Application : Pyrimidines, including 5-Hydroxypyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities .

- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application 2: Tumor Growth Inhibition

- Summary of the Application : 5-Hydroxypyrimidine derivatives have been studied for their effects on tumor growth and lifespan of mice with epidermoid lung carcinoma .

- Methods of Application : The study involved intraperitoneal treatment on days 2-15 of tumor development .

- Results or Outcomes : Compound SNK-578, a 5-Hydroxypyrimidine derivative, in a dose of 10 mg/kg significantly inhibited tumor growth (by 3.6 times; 72.2%) in 7 days after the treatment was discontinued .

Application 3: Antiviral Activities

- Summary of the Application : Pyrimidines have been used in the development of antiviral drugs .

- Methods of Application : The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .

- Results or Outcomes : A number of pyrimidines have been found to exhibit potent antiviral effects .

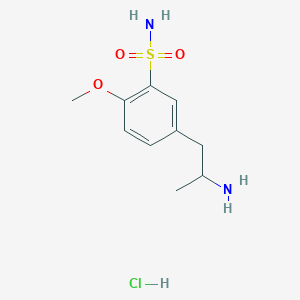

Application 4: Tyrosinase Inhibition

- Summary of the Application : 5-Hydroxypyrimidine and its derivatives can be considered as analogs of para-substituted phenols such as tyrosine and p-coumaric acid, which are natural substrates of tyrosinases in mammals and plants .

- Methods of Application : The study involved the comparison of the inhibitory effects of 5-Hydroxypyrimidine and its derivatives on tyrosinase .

- Results or Outcomes : The results suggest that 5-Hydroxypyrimidine and its derivatives could potentially be used as tyrosinase inhibitors .

Application 5: Antimicrobial Activities

- Summary of the Application : Pyrimidines have been used in the development of antimicrobial drugs .

- Methods of Application : The antimicrobial effects of pyrimidines are attributed to their ability to inhibit the growth of microorganisms .

- Results or Outcomes : A number of pyrimidines have been found to exhibit potent antimicrobial effects .

Application 6: Prebiotic Synthesis of Nucleic Acid Bases

- Summary of the Application : The prebiotic synthesis of nucleic acid bases is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life, based on the self-assembly of nucleic acid monomers .

- Methods of Application : The study involved the exploration of the chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .

- Results or Outcomes : The results suggest that pyrimidines, including 5-Hydroxypyrimidine, could potentially be used in the prebiotic synthesis of nucleic acid bases .

Safety And Hazards

将来の方向性

The synthesis of 5-Hydroxypyrimidine and its derivatives has potential applications in the development of novel depigmentation medicines as well as more specific inhibitors for various tyrosinases and polyphenol oxidases . Furthermore, the reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) is a simple procedure used widely in preparing chlorinated pyrimidine final products or intermediates for further transformations .

特性

IUPAC Name |

pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXJLQINBYSQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902471 | |

| Record name | Pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrimidine | |

CAS RN |

51953-13-0, 26456-59-7 | |

| Record name | Pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

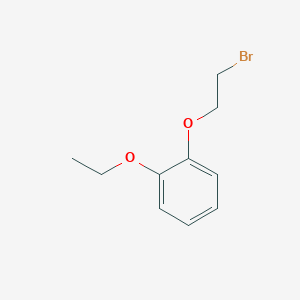

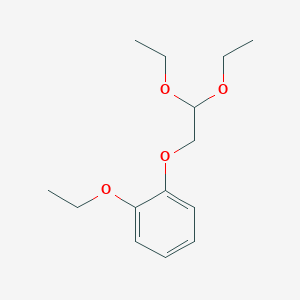

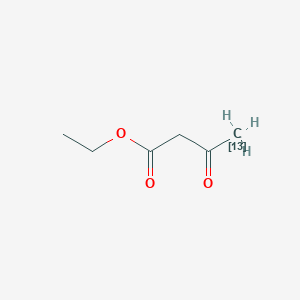

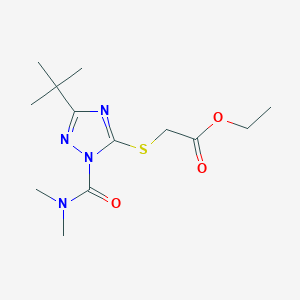

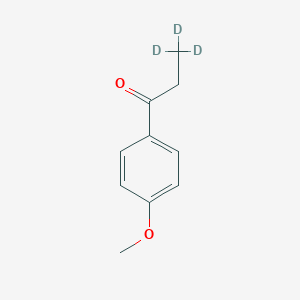

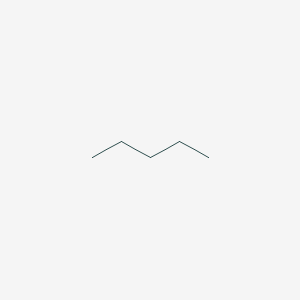

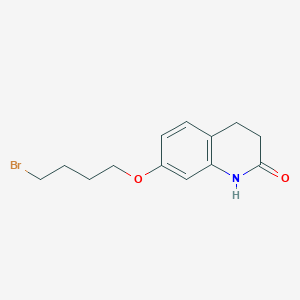

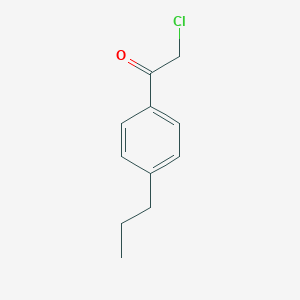

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

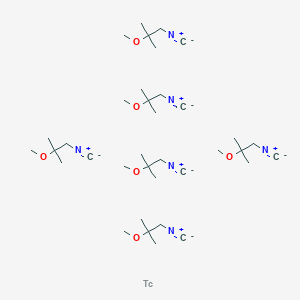

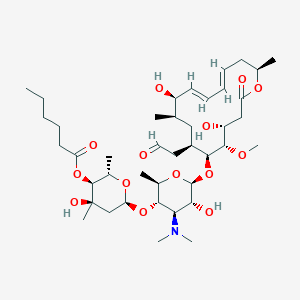

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。